molecular formula C25H25N5O4S B4036670 2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide

2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide

Cat. No.: B4036670
M. Wt: 491.6 g/mol
InChI Key: XYALIVFYHGOAIY-UHFFFAOYSA-N
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Description

2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide is a complex organic compound with a molecular formula of C25H25N5O4S. It is known for its significant applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a phthalazinyl group, a sulfamoyl group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications .

Scientific Research Applications

2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Preparation Methods

The synthesis of 2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions . The industrial production of this compound may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the acetamide group.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium and platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may bind to active sites of enzymes, blocking their activity and affecting metabolic pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide include:

Properties

IUPAC Name

2-[4-[[4-[3-(2-hydroxyethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-16-6-9-18(15-22(16)35(33,34)27-12-13-31)24-20-4-2-3-5-21(20)25(30-29-24)28-19-10-7-17(8-11-19)14-23(26)32/h2-11,15,27,31H,12-14H2,1H3,(H2,26,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYALIVFYHGOAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)CC(=O)N)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide
Reactant of Route 2
2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide
Reactant of Route 3
2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide
Reactant of Route 5
2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide
Reactant of Route 6
2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.